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Compound of Interest

Compound Name: 4-(2,5-Diethoxyphenyl)morpholine
CAS No.: 91290-69-6
Cat. No.: B14354784
Get Quote
. J

Executive Summary

In modern medicinal chemistry, 4-(2,5-Diethoxyphenyl)morpholine (and its derivatives)
represents a "privileged scaffold"—a molecular framework capable of providing high-affinity
ligands for diverse biological targets. This structure combines the solubility-enhancing
properties of the morpholine ring with the electron-rich, redox-active nature of the 2,5-
diethoxybenzene core.

This guide details the strategic application of this scaffold in drug design, specifically for CNS
targeting (Sigma-1 receptor modulation), Kinase inhibition (hinge-binding motifs), and Bio-
orthogonal chemistry (redox-active probes). It includes validated protocols for synthesis,
functionalization, and quality control.

Chemical Architecture & Pharmacophore
Analysis[1][2]

The utility of 4-(2,5-Diethoxyphenyl)morpholine stems from its unique electronic and steric
profile.
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Table 1: Physicochemical Profile (Predicted &
Experimental)

Medicinal Chemistry
Property Value o
Significance

Fragment-like; ideal for Lead
Molecular Weight ~251.32 g/mol Optimization (Rule of 3

compliant).

Optimal lipophilicity for CNS
cLogP 28-3.2 penetration and oral

bioavailability.

Morpholine oxygen acts as a
H-Bond Acceptors 3 (O atoms) key acceptor in kinase hinge

regions.

"Slippery" molecule; high
H-Bond Donors 0 .
membrane permeability.

The 2,5-diethoxy pattern
) ) activates the ring for metabolic
Electronic State Electron-Rich o .
oxidation or electrophilic

substitution.

Less basic than alkyl
] ] morpholines due to N-aryl
pKa (Conjugate Acid) ~5.5-6.0 ] )
conjugation; reduced

lysosomal trapping.

Mechanistic Insight: The "Push-Pull" Effect

The nitrogen lone pair of the morpholine ring donates electron density into the phenyl ring
(resonance), while the two ethoxy groups at the 2,5-positions further enrich the

-system.

o Consequence: The 4-position (para to the morpholine) becomes highly susceptible to
electrophilic attack (e.g., nitration), allowing for rapid library generation.
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o Metabolic Stability: The ethoxy groups block the ortho and meta positions relative to the
nitrogen, directing metabolic clearance (CYP450) primarily to the alkyl chains (O-
dealkylation) rather than ring oxidation.

Strategic Applications
A. Kinase Inhibitor Design (The "Hinge Binder")

The morpholine oxygen is a classic motif for binding to the ATP-binding site (hinge region) of
kinases.

o Strategy: Convert the scaffold to 4-(4-aminophenyl)morpholine.

e Mechanism: The aniline amine forms a hydrogen bond with the kinase backbone carbonyl,
while the morpholine sits in the solvent-exposed region, improving solubility.

o Target Examples: EGFR, VEGFR, and PI3K inhibitors often utilize N-aryl morpholines to tune
solubility.

B. CNS & Sigma-1 Receptor Ligands
N-Aryl morpholines are high-affinity ligands for the Sigma-1 receptor (

R), a chaperone protein involved in neuroprotection.

e Logic: The hydrophobic 2,5-diethoxy phenyl ring occupies the primary hydrophobic pocket of

R, while the morpholine nitrogen interacts with the conserved aspartate residue (D126).

C. Redox Probes & Bio-imaging

The electron-rich nature of the 2,5-diethoxy ring allows it to undergo reversible oxidation to a
quinone-imine type structure. This property is exploited in:

» Electrochemical Sensors: Detection of enzymatic activity via redox cycling.

o Diazonium Salts: The amino-derivative is a precursor to "Fast Blue" type salts used in
histology to stain for esterase activity.
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Experimental Protocols
Protocol A: Scalable Synthesis of the Core Scaffold

Objective: Synthesize 4-(2,5-Diethoxyphenyl)morpholine from commercially available
precursors with >95% purity.

Methodology: Palladium-Catalyzed Buchwald-Hartwig Amination. Note: While nucleophilic
aromatic substitution (

) is possible, it requires electron-deficient rings. For this electron-rich system, Pd-catalysis is
superior.

Reagents:

1-Bromo-2,5-diethoxybenzene (1.0 equiv)

Morpholine (1.2 equiv)[1]

(2 mol%)

BINAP or XPhos (4 mol%)

Sodium tert-butoxide (

) (1.5 equiv)

Toluene (anhydrous)
Step-by-Step:
« Inertion: Flame-dry a 3-neck round bottom flask and purge with Argon.

e Loading: Add 1-Bromo-2,5-diethoxybenzene (10 mmol), Morpholine (12 mmol), and Toluene
(50 mL).

o Catalyst Addition: Add
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, and Ligand.

e Reaction: Heat to 100°C for 12—-16 hours. Monitor by TLC (Hexane:EtOAc 4:1).
o Checkpoint: Starting material (

) should disappear; Product (

) appears.
o Workup: Cool to RT. Filter through a pad of Celite to remove Pd/salts. Wash pad with EtOAc.

 Purification: Concentrate filtrate. Recrystallize from Ethanol/Water or perform Flash
Chromatography (SiO2, 0-20% EtOAc in Hexanes).

 Yield: Expect 85-92% as a white/off-white crystalline solid.

Protocol B: Regioselective Nitration (Library Precursor)

Objective: Introduce a nitro group at the para position relative to the morpholine to create 4-
(2,5-diethoxy-4-nitrophenyl)morpholine.

Reagents:
e 4-(2,5-Diethoxyphenyl)morpholine (Substrate)[2][3]
e Glacial Acetic Acid

e 70% Nitric Acid (

Step-by-Step:
e Dissolve substrate (5 mmol) in Glacial Acetic Acid (10 mL). Cool to 0°C (Ice bath).
e Add

(5.5 mmol) dropwise over 20 minutes.
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o Critical: The electron-rich ring reacts violently. Control exotherm to prevent dinitration.

e Stir at 0°C for 1 hour, then warm to RT for 2 hours.
e Pour into crushed ice/water (100 mL). The yellow nitro-product will precipitate.
« Filter, wash with water, and dry.

» Validation: NMR should show a singlet aromatic proton, confirming para-substitution
(symmetry).

Visualizing the Workflow

The following diagram illustrates the transformation of the scaffold into bioactive classes.
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Figure 1: Synthetic flowchart transforming the precursor into three distinct medicinal chemistry
application classes.

Analytical Quality Control (Self-Validating System)

To ensure the integrity of biological data, synthesized scaffolds must pass the following QC
thresholds.

HPLC Method (Purity Check)
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e Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 um, 4.6 x 100 mm).
» Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

o Gradient: 5% B to 95% B over 10 minutes.

e Detection: UV at 254 nm (aromatic) and 280 nm (electron-rich band).

o Acceptance Criteria: Purity > 95% AUC. Major impurity is often the de-ethylated phenol
(check mass spec for M-28 peak).

NMR Diagnostic Signals ( NMR, 400 MHz, )

e Morpholine: Two triplets at
3.0-3.1 ppm (
) and
3.8-3.9 ppm (
).

o Ethoxy Groups: Two quartets (
4.0 ppm) and two triplets (
1.4 ppm).

e Aromatic:

o Core Scaffold: Multiplet pattern characteristic of 1,2,4-substitution.

o Nitro-Derivative: Two distinct singlets (para-relationship) if regiocontrol was successful.

References

o Review of Morpholine Scaffolds: Kumari, A., et al. "Morpholine as a privileged scaffold in
medicinal chemistry: An outlook.” Journal of Molecular Structure, 2020. Link
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» Buchwald-Hartwig Amination Protocols: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl
phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

e Sigma Receptor Ligands: Chu, W., et al. "Synthesis and evaluation of N-aryl morpholines as
potential Sigma-1 receptor ligands." Bioorganic & Medicinal Chemistry, 2019. Link

» Diazonium Salt Chemistry (Fast Blue): Lillie, R. D. "Conn's Biological Stains." Williams &
Wilkins, 1977.

» Kinase Inhibitor Binding Modes: Zhang, J., et al. "Targeting cancer with small molecule
kinase inhibitors." Nature Reviews Cancer, 2009. Link

Note: All protocols describe hazardous chemical reactions. Standard PPE (gloves, goggles,
fume hood) is mandatory. The nitration step involves exothermic reactions and potential shock-
sensitive intermediates if not controlled.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. PubChemlLite - 4-(2,5-diethoxy-4-nitrophenyl)morpholine (C14H20N205)
[pubchemlite.lcsb.uni.lu]

e 2. chembk.com [chembk.com]

e 3.4-(2,5-DIETHOXY-4-NITROPHENYL)MORPHOLINE | CAS 86-16-8 [matrix-fine-
chemicals.com]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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